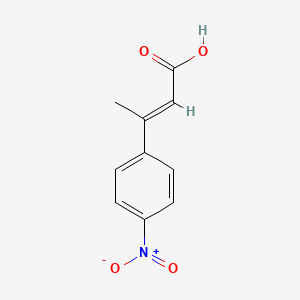

3-(4-Nitrophenyl)but-2-enoic acid

Description

3-(4-Nitrophenyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a nitro group (-NO₂) at the para position of the phenyl ring.

Propriétés

IUPAC Name |

(E)-3-(4-nitrophenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEDXSVBRQSCED-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(4-Nitrophenyl)but-2-enoic acid can be synthesized through a variety of methods. One common approach involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

Reagents: 4-nitrobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)

Solvent: Ethanol

Temperature: Reflux conditions

Reaction Time: Several hours

Industrial Production Methods

Industrial production of 3-(4-Nitrophenyl)but-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Nitrophenyl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 3-(4-aminophenyl)but-2-enoic acid.

Substitution: Formation of substituted phenylbutenoic acids.

Applications De Recherche Scientifique

3-(4-Nitrophenyl)but-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-(4-Nitrophenyl)but-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

3-(4-Methoxyphenyl)but-2-enoic Acid

- Key Differences: The methoxy (-OCH₃) group at the para position is electron-donating, contrasting with the electron-withdrawing nitro group in 3-(4-nitrophenyl)but-2-enoic acid.

- Impact on Properties :

- Acidity : The nitro group enhances the acidity of the carboxylic acid due to its strong electron-withdrawing effect, lowering the pKa compared to the methoxy analog.

- Reactivity : The methoxy derivative may exhibit reduced electrophilicity in the α,β-unsaturated system, affecting its participation in Michael additions or cycloadditions .

(E)-3-(4-Chlorophenyl)but-2-enoic Acid

- Key Differences : A chloro (-Cl) substituent replaces the nitro group. Chlorine is moderately electron-withdrawing via inductive effects but less so than nitro.

- Impact on Properties :

- Melting Point : Chloro-substituted analogs (e.g., CAS 81187-89-5) may have lower melting points than nitro derivatives due to reduced dipole interactions .

- Synthetic Routes : Similar synthetic strategies (e.g., Claisen-Schmidt condensations) may apply, but nitration steps would be required for the nitro analog .

Derivatives with Additional Functional Groups

4-(4-Nitrophenyl)but-3-en-2-one

- Key Differences : This compound replaces the carboxylic acid with a ketone and shifts the double bond to the β,γ-position.

- Impact on Properties :

3-Butenoic Acid, 4-(4-Nitrophenyl)-2-oxo

Physicochemical Properties and Data Tables

Table 1: Comparative Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 3-(4-Nitrophenyl)but-2-enoic acid | C₁₀H₉NO₄ | 207.18 | Not reported | -COOH, -NO₂, α,β-unsaturated |

| 3-(4-Methoxyphenyl)but-2-enoic acid | C₁₁H₁₂O₃ | 192.21 | Not reported | -COOH, -OCH₃ |

| (E)-3-(4-Chlorophenyl)but-2-enoic acid | C₁₀H₉ClO₂ | 196.63 | Not reported | -COOH, -Cl |

| 4-(4-Nitrophenyl)but-3-en-2-one | C₁₀H₉NO₃ | 191.18 | Not reported | -C=O, -NO₂ |

| 3-Butenoic acid, 4-(4-nitrophenyl)-2-oxo | C₁₀H₇NO₅ | 221.17 | Not reported | -COOH, -NO₂, -C=O |

Note: Melting points for pyrazole derivatives with nitro groups (e.g., 114–121°C for pyrazole carboxylates ) suggest nitroaromatics generally exhibit higher melting points than non-nitro analogs.

Activité Biologique

3-(4-Nitrophenyl)but-2-enoic acid, an organic compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a butenoic acid moiety , which contributes to its unique chemical properties. It appears as a yellow crystalline solid and is soluble in organic solvents. The nitro group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that 3-(4-nitrophenyl)but-2-enoic acid exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains. The presence of the nitrophenyl moiety is often linked to enhanced biological activity due to its ability to participate in electron transfer processes, which can disrupt bacterial cell functions.

Anticancer Activity

The anticancer potential of 3-(4-nitrophenyl)but-2-enoic acid has been explored in various studies. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and pancreatic cancer (PACA2) cells. The compound's cytotoxic effects are believed to be mediated through apoptosis induction and disruption of cellular metabolic pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.02 | Doxorubicin | >50 |

| MDA-MB-231 | 15.24 | Doxorubicin | >50 |

| PACA2 | 25.9 | Doxorubicin | 30 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, 3-(4-nitrophenyl)but-2-enoic acid demonstrates lower IC50 values than doxorubicin in some cases, suggesting its potential as a more effective agent against certain cancer types .

The mode of action for 3-(4-nitrophenyl)but-2-enoic acid involves interactions with key biological targets within cancer cells. Studies suggest that it may induce oxidative stress and trigger apoptotic pathways by promoting mitochondrial dysfunction. Molecular docking simulations have revealed potential binding sites that could explain its inhibitory effects on specific enzymes involved in cancer progression.

Case Studies

- Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of 3-(4-nitrophenyl)but-2-enoic acid on MCF-7 and MDA-MB-231 cells. Results showed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values of 5.02 µM and 15.24 µM respectively .

- Antimicrobial Efficacy : In another investigation, the compound was tested against several bacterial strains, demonstrating notable antibacterial activity comparable to standard antibiotics. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.